Ethyl 2-(3-chloro-4-formylphenoxy)acetate

Description

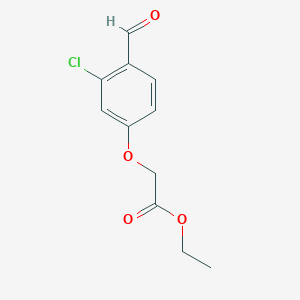

Ethyl 2-(3-chloro-4-formylphenoxy)acetate (CAS: 61720-24-9) is a chloro-substituted aromatic ester with the molecular formula C₁₁H₁₀Cl₂O₄. It features a phenoxy backbone substituted with a chlorine atom at the 3-position, a formyl group at the 4-position, and an ethyl acetate moiety at the 2-position. This compound is structurally significant due to its reactive aldehyde group and halogenated aromatic system, making it a versatile intermediate in organic synthesis and pharmaceutical research . Synonyms include ZINC196506759 and DA-34590 .

Properties

Molecular Formula |

C11H11ClO4 |

|---|---|

Molecular Weight |

242.65 g/mol |

IUPAC Name |

ethyl 2-(3-chloro-4-formylphenoxy)acetate |

InChI |

InChI=1S/C11H11ClO4/c1-2-15-11(14)7-16-9-4-3-8(6-13)10(12)5-9/h3-6H,2,7H2,1H3 |

InChI Key |

JJSFXCGCHUACHT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)COC1=CC(=C(C=C1)C=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-chloro-4-formylphenoxy)acetate typically involves the reaction of 3-chloro-4-formylphenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-chloro-4-formylphenoxy)acetate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: 2-(3-chloro-4-carboxyphenoxy)acetate.

Reduction: 2-(3-chloro-4-hydroxyphenoxy)acetate.

Substitution: 2-(3-amino-4-formylphenoxy)acetate or 2-(3-thiol-4-formylphenoxy)acetate.

Scientific Research Applications

Ethyl 2-(3-chloro-4-formylphenoxy)acetate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

Industry: Utilized in the production of specialty chemicals, dyes, and pigments.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-chloro-4-formylphenoxy)acetate involves its interaction with specific molecular targets, leading to various biochemical effects. For instance, the compound may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl (2,3-Dichloro-4-Formylphenoxy)Acetate

Ethyl 2-(4-Chlorophenoxy)Acetoacetate (CAS: 10263-19-1)

- Formula : C₁₂H₁₃ClO₄.

- Key Difference: Replaces the formyl group with an acetoacetate moiety (-COCH₂COOEt), enabling keto-enol tautomerism.

- Applications : Utilized in the synthesis of β-keto esters for heterocyclic chemistry (e.g., pyrazoles and pyrimidines) .

Functional Group Variations

Ethyl 2-(4-Aminophenoxy)Acetate

- Formula: C₁₀H₁₃NO₃.

- Key Difference: Substitution of the formyl and chloro groups with an amino group (-NH₂).

- Synthesis: Achieved via reduction of the nitro precursor (Ethyl 2-(4-nitrophenoxy)acetate) using NH₄Cl/Fe, highlighting the compound’s redox sensitivity .

- Applications: Potential use in drug delivery systems due to its amine functionality, which facilitates conjugation with bioactive molecules .

Ethyl 2-(5-Bromo-3-Ethyl-Sulfinyl-1-Benzofuran-2-yl)Acetate

- Formula : C₁₄H₁₅BrO₄S.

- Key Difference : Benzofuran core with bromine and sulfinyl groups, introducing π-π stacking (3.814 Å) and weak C-H⋯O hydrogen bonds in its crystal lattice .

- Applications : Explored in materials science for its stabilized crystal packing, relevant to organic electronics .

Heterocyclic Analogues

Imidazole-Based Acetates

Triazole Derivatives

- Example: Ethyl 2-((4-methyl-5-(3-(methyl(neopentyl)amino)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetate ().

- Key Features : Triazole-thioether linkage and bulky substituents increase metabolic stability.

- Applications : Investigated as kinase inhibitors in cancer therapy .

Physicochemical Properties

*Estimated using fragment-based methods.

Biological Activity

Ethyl 2-(3-chloro-4-formylphenoxy)acetate is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

Chemical Structure and Properties

This compound possesses a unique molecular structure characterized by the presence of a chloro substituent and a formyl group on a phenoxyacetate backbone. Its chemical formula is . The presence of these functional groups contributes to its reactivity and biological activity.

The biological activity of this compound primarily involves its interaction with various biomolecules:

- Enzyme Inhibition : The formyl group can form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity. This inhibition can alter metabolic pathways and cellular functions.

- Receptor Binding : The compound may bind to specific receptors, influencing signal transduction pathways that regulate cellular responses.

- Gene Expression Modulation : this compound has been shown to modulate the expression of genes involved in oxidative stress response and apoptosis, affecting cell proliferation and survival.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 (breast) | 12.5 | Induces apoptosis |

| SK-N-MC (neuroblastoma) | 15.0 | Inhibits cell proliferation |

These findings suggest that the compound may serve as a lead for developing new anticancer agents .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Studies show that it can inhibit the production of pro-inflammatory cytokines, which play a crucial role in chronic inflammatory diseases. The compound's ability to modulate inflammatory pathways makes it a candidate for further research in treating conditions such as arthritis and other inflammatory disorders.

Case Studies

-

Cytotoxicity Study :

A study conducted on MDA-MB-231 cells revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS), triggering apoptotic pathways. The study concluded that the compound's cytotoxicity is mediated through oxidative stress induction . -

In Vivo Toxicity Assessment :

In animal models, varying doses of this compound were administered to assess toxicity. Results indicated that lower doses exhibited beneficial metabolic effects, whereas higher doses resulted in liver damage and oxidative stress, emphasizing the importance of dosage optimization in therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.